Pyrimidine, 2-(4-pentynyl)-(9CI)
Description
Pyrimidine, 2-(4-pentynyl)-(9CI) is a substituted pyrimidine derivative characterized by a pentynyl group (-C≡C-CH2-CH2-CH2-CH3) at the 2-position of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, serving as critical scaffolds in pharmaceuticals, agrochemicals, and organic synthesis.
The following analysis extrapolates from structurally similar compounds.
Properties
CAS No. |
126215-84-7 |
|---|---|
Molecular Formula |
C9H10N2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
2-pent-4-ynylpyrimidine |
InChI |
InChI=1S/C9H10N2/c1-2-3-4-6-9-10-7-5-8-11-9/h1,5,7-8H,3-4,6H2 |
InChI Key |
UVIODMSOHRUNRK-UHFFFAOYSA-N |
SMILES |
C#CCCCC1=NC=CC=N1 |
Canonical SMILES |
C#CCCCC1=NC=CC=N1 |
Synonyms |
Pyrimidine, 2-(4-pentynyl)- (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine, 2-(4-pentynyl)-(9CI) typically involves the reaction of pyrimidine with a suitable pentynylating agent. One common method is the alkylation of pyrimidine with 4-pentynyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of Pyrimidine, 2-(4-pentynyl)-(9CI) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and automated systems may also be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: Pyrimidine, 2-(4-pentynyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced pyrimidine derivatives.
Substitution: The pentynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine carboxylic acids, while reduction may produce pyrimidine alcohols.
Scientific Research Applications
Pyrimidine, 2-(4-pentynyl)-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of Pyrimidine, 2-(4-pentynyl)-(9CI) involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Structural and Functional Group Variations
The following table compares Pyrimidine, 2-(4-pentynyl)-(9CI) with analogous pyrimidine derivatives based on substituent type, molecular weight, and applications:
Key Observations:
- Substituent Reactivity: The ethynyl group in Pyrimidine, 2-ethynyl-(9CI) enables participation in Sonogashira or Huisgen cycloaddition reactions, whereas the pentynyl group in the target compound may offer extended conjugation or improved pharmacokinetic properties .
- Biological Activity : Methylthio and chloromethyl substituents (e.g., ) are associated with antimicrobial and alkylating properties, respectively. The pentynyl group’s alkyne functionality could enhance target binding in kinase inhibitors or PROTACs.
- Molecular Weight Trends: Larger substituents (e.g., pentynyl vs.
Physicochemical Properties
Experimental and predicted properties of related compounds:
Insights:
- The chloromethyl group in lowers pKa (4.18), suggesting higher acidity compared to amino-methoxy derivatives (pKa ~7.72 in ).
- The pentynyl group’s hydrophobicity (predicted LogP ~2.5) may enhance membrane permeability compared to smaller substituents.
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